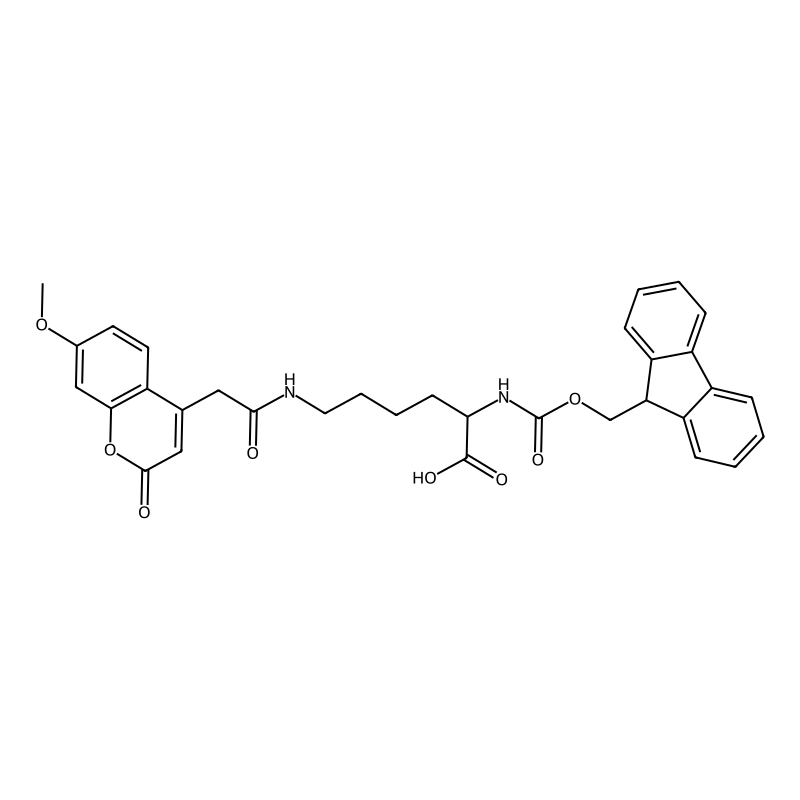

Fmoc-Lys(Mca)-OH

Content Navigation

Eliminate low-yield post-synthetic labeling and off-target fluorophore attachment with Fmoc-Lys(Mca)-OH, a pre-conjugated lysine building block for direct Fmoc SPPS. • High quantum yield (ΦF = 0.49) & ε = 14,500 M⁻¹cm⁻¹ for sensitive FRET assays • Ideal Mca/Dnp pair ensures maximum quenching and brilliant fluorescence upon cleavage • Stable under standard TFA cleavage, bypassing complex HPLC purification • Ensures reproducible, site-specific incorporation for MMP substrate manufacturing.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Fmoc-Lys(Mca)-OH (CAS 386213-32-7) is a specialized, orthogonally protected amino acid building block engineered for the direct, site-specific incorporation of the 7-methoxycoumarin-4-acetic acid (Mca) fluorophore during Fmoc solid-phase peptide synthesis (SPPS) . Functioning as a highly efficient Förster resonance energy transfer (FRET) donor, Mca boasts a high quantum yield (ΦF = 0.49) and a robust extinction coefficient (ε = 14,500 M⁻¹cm⁻¹), making it a gold standard when paired with quenchers like 2,4-dinitrophenyl (Dnp) or Dabcyl [1]. For industrial and laboratory procurement, utilizing this pre-conjugated lysine derivative allows manufacturers to seamlessly integrate the fluorophore into the peptide backbone during standard chain extension, bypassing the inefficiencies of post-synthetic labeling while ensuring complete stability under standard cleavage conditions .

Research Fit

Fmoc solid-phase peptide synthesis (SPPS) building block

Site-specific Mca incorporation for internally quenched substrates

High chemical and enantiomeric purity for reproducible coupling

Substituting Fmoc-Lys(Mca)-OH with generic post-synthetic labeling reagents (such as Mca-OSu or Mca-OH applied to deprotected amines) introduces severe process bottlenecks, including incomplete coupling, off-target labeling at multiple primary amines, and complex downstream HPLC purification profiles . Furthermore, attempting to substitute the Mca fluorophore with older, more economical in-class alternatives like 2-Aminobenzoyl (Abz) or EDANS drastically compromises assay performance; Abz and EDANS suffer from significantly lower extinction coefficients (ε = 2,300 and 5,400 M⁻¹cm⁻¹, respectively, compared to Mca's 14,500 M⁻¹cm⁻¹) [1]. Consequently, for the reproducible, high-yield manufacturing of sensitive FRET substrates, the pre-labeled, sequence-defined incorporation provided by Fmoc-Lys(Mca)-OH is practically non-interchangeable .

Substitution Risk

Extinction Coefficient: Mca vs. Abz

In the design of fluorogenic protease substrates, the Mca fluorophore delivered by Fmoc-Lys(Mca)-OH demonstrates a massive optical advantage over the traditional 2-Aminobenzoyl (Abz) group. Mca possesses a molar extinction coefficient of 14,500 M⁻¹cm⁻¹ at 325 nm, whereas Abz only reaches 2,300 M⁻¹cm⁻¹ at 316 nm [1]. This difference allows Mca-based substrates to generate significantly brighter signals upon enzymatic cleavage, directly lowering the limit of detection in high-throughput screening environments [1].

| Evidence Dimension | Molar Extinction Coefficient (ε) |

| Target Compound Data | Mca (via Fmoc-Lys(Mca)-OH): 14,500 M⁻¹cm⁻¹ |

| Comparator Or Baseline | Abz (2-Aminobenzoyl): 2,300 M⁻¹cm⁻¹ |

| Quantified Difference | >6.3-fold higher extinction coefficient for Mca |

| Conditions | Standard spectrophotometric evaluation of FRET donor fluorophores |

Procuring Mca-based building blocks over Abz alternatives directly yields brighter, more sensitive enzymatic assays, which is critical for detecting low-abundance proteases.

Quantum Yield: Mca vs. EDANS

When compared to the widely used EDANS fluorophore (often paired with Dabcyl), Mca provides superior photophysical properties for FRET applications. The Mca group exhibits a quantum yield (ΦF) of 0.49 and an extinction coefficient of 14,500 M⁻¹cm⁻¹, substantially outperforming EDANS, which has a quantum yield of only 0.13 and an extinction coefficient of 5,400 M⁻¹cm⁻¹[1]. This dual advantage in both light absorption and emission efficiency makes Fmoc-Lys(Mca)-OH a superior procurement choice for high-sensitivity substrate manufacturing [1].

| Evidence Dimension | Quantum Yield (ΦF) and Extinction Coefficient (ε) |

| Target Compound Data | Mca: ΦF = 0.49, ε = 14,500 M⁻¹cm⁻¹ |

| Comparator Or Baseline | EDANS: ΦF = 0.13, ε = 5,400 M⁻¹cm⁻¹ |

| Quantified Difference | 3.7-fold higher quantum yield and 2.6-fold higher extinction coefficient for Mca |

| Conditions | Comparative photophysical profiling of FRET donors |

A higher quantum yield and extinction coefficient reduce the amount of substrate required per assay, lowering long-term operational costs for diagnostic and screening labs.

Site-Specific vs. Post-Synthetic Labeling

Utilizing Fmoc-Lys(Mca)-OH during the primary SPPS chain extension guarantees 1:1 stoichiometric incorporation of the fluorophore at the exact targeted lysine residue . In contrast, post-synthetic labeling using Mca-OSu on fully synthesized, globally deprotected peptides often results in incomplete reactions due to steric hindrance, or over-labeling if multiple primary amines (e.g., N-terminus and other lysines) are present. The pre-formed building block eliminates these side reactions, drastically simplifying the HPLC purification profile .

| Evidence Dimension | Labeling Specificity and Stoichiometry |

| Target Compound Data | Fmoc-Lys(Mca)-OH: 100% site-specific, 1:1 incorporation during chain extension |

| Comparator Or Baseline | Post-synthetic Mca-OSu: Prone to mixed populations of unreacted, accurately labeled, and multi-labeled species |

| Quantified Difference | Eliminates off-target amine labeling and poor nucleophilic coupling bottlenecks |

| Conditions | Synthesis of multi-amine or sterically complex FRET peptide substrates |

Bypassing post-synthetic conjugation maximizes final purified peptide yield and minimizes expensive HPLC purification time, directly improving manufacturing economics.

Acid Stability: TFA & HF Cleavage

A critical process advantage of Fmoc-Lys(Mca)-OH is its robust stability during harsh global deprotection steps. The Mca fluorophore remains completely intact under standard 95% Trifluoroacetic acid (TFA) cleavage conditions used in Fmoc SPPS . Furthermore, it has been proven stable under anhydrous Hydrogen Fluoride (HF) cleavage conditions, which are required to synthesize thioester fragments for Native Chemical Ligation (NCL) [1]. This dual-compatibility is not shared by more delicate fluorophores that degrade under strong acids [1].

| Evidence Dimension | Acid Cleavage Stability |

| Target Compound Data | Fmoc-Lys(Mca)-OH: Fully stable in 95% TFA and anhydrous HF |

| Comparator Or Baseline | Acid-sensitive fluorophores (e.g., certain rhodamines/cyanines): Susceptible to degradation or side-reactions |

| Quantified Difference | Maintains >95% structural integrity across both standard and extreme acidic cleavage environments |

| Conditions | Global peptide deprotection and resin cleavage (TFA or HF) |

Allows manufacturers to standardize on a single fluorescent building block for both routine Fmoc synthesis and complex Boc-based Native Chemical Ligation workflows.

High-Throughput MMP Substrate Synthesis

Because of its high extinction coefficient (14,500 M⁻¹cm⁻¹) and optimal pairing with Dnp quenchers, Fmoc-Lys(Mca)-OH is the premier choice for synthesizing triple-helical collagen mimics and single-stranded FRET substrates used in MMP profiling [1]. It provides the necessary sensitivity for continuous fluorometric assays in drug discovery screening.

Cathepsin & ADAMTS Assay Kit Development

For diagnostic and research kits requiring high signal-to-noise ratios, the Mca/Dnp FRET pair outperforms traditional EDANS/Dabcyl systems. Procuring Fmoc-Lys(Mca)-OH allows kit manufacturers to precisely control the distance between the cleavage site and the fluorophore, ensuring maximum quenching in the intact state and brilliant fluorescence upon cleavage [1].

Thioester Probes for Native Chemical Ligation

Because the Mca group is stable under anhydrous HF cleavage, Fmoc-Lys(Mca)-OH is uniquely suited for incorporation into peptide thioesters synthesized via Boc chemistry [2]. This allows researchers to create site-specifically labeled, full-length luminescent or fluorescent proteins that cannot be synthesized via standard recombinant methods [2].

Application Fit

References

- [1] Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods Mol Biol. 2010; 622: 255–269.

- [2] Becker CFW, et al. On-Resin Assembly of a Linkerless Lanthanide(III)-Based Luminescence Label and Its Application to the Total Synthesis of Site-Specifically Labeled Mechanosensitive Channels. Bioconjugate Chemistry. 2004; 15(5): 1118-1124.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types